2-Ethylbutane-1-sulfonamide
Overview
Description
2-Ethylbutane-1-sulfonamide is an organic compound with the molecular formula C₆H₁₅NO₂S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 2-ethylbutane backbone
Mechanism of Action
Target of Action
- 2-Ethylbutane-1-sulfonamide is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . Dihydropteroate synthetase normally utilizes para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction disrupts the synthesis of folic acid in bacteria .
Mode of Action
Pharmacokinetics
- Most sulfonamides, including this compound, are readily absorbed orally. These drugs are widely distributed throughout various tissues, including pleural, peritoneal, synovial, and ocular fluids. Although no longer used to treat meningitis, this compound exhibits high levels in cerebrospinal fluid during meningeal infections .
Biochemical Analysis
Biochemical Properties
Sulfonamides, such as 2-Ethylbutane-1-sulfonamide, exhibit a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions allow them to play a role in treating a diverse range of disease states .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of sulfonamides, including this compound, involves inhibition of steps in the metabolism of arachidonic acid . They primarily reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) .
Dosage Effects in Animal Models
It’s common for the effects of chemical compounds to vary with different dosages in animal models .
Transport and Distribution
The transport and distribution of chemical compounds can be influenced by various factors, including transporters or binding proteins .
Subcellular Localization
The subcellular localization of a compound can have effects on its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylbutane-1-sulfonamide typically involves the reaction of 2-ethylbutane with a sulfonamide precursor under specific conditions. One common method is the sulfonation of 2-ethylbutane using chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the sulfonation reaction.
Solvent: Anhydrous conditions are preferred to prevent hydrolysis of the sulfonyl chloride intermediate.
Catalyst: Sometimes, a base such as pyridine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:
Raw Material Handling: Ensuring the purity of 2-ethylbutane and the sulfonamide precursor.
Reaction Control: Automated systems to maintain optimal reaction conditions.
Purification: Techniques such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products
Oxidation Products: Sulfonic acids.
Reduction Products: Amines.
Substitution Products: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Ethylbutane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide group’s ability to mimic natural substrates.
Medicine: Explored for its potential use in pharmaceuticals, particularly as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a single carbon chain.
Benzenesulfonamide: Contains a benzene ring, offering different reactivity and applications.
N-ethylbutane-1-sulfonamide: Similar structure but with an ethyl group attached to the nitrogen atom.
Uniqueness
2-Ethylbutane-1-sulfonamide is unique due to its specific ethylbutane backbone, which can influence its physical and chemical properties compared to other sulfonamides. This uniqueness can make it more suitable for certain applications, particularly where specific steric or electronic effects are desired.
Properties
IUPAC Name |
2-ethylbutane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPPIZXANPOMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.